3-Formylphenyl 2-furoate
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Overview
Description
3-Formylphenyl 2-furoate is an organic compound with the molecular formula C12H8O4. It is a derivative of furan and phenyl, characterized by the presence of a formyl group attached to the phenyl ring and an ester linkage to the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Formylphenyl 2-furoate can be synthesized through the esterification of 3-formylphenol with 2-furoic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
These processes would utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials, along with the use of industrial-grade dehydrating agents and catalysts to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Formylphenyl 2-furoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Concentrated nitric acid (HNO3) for nitration, concentrated sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation
Major Products Formed
Oxidation: 3-Carboxyphenyl 2-furoate.
Reduction: 3-Hydroxymethylphenyl 2-furoate.
Substitution: Various substituted derivatives depending on the specific reaction conditions
Scientific Research Applications
3-Formylphenyl 2-furoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 3-formylphenyl 2-furoate depends on its specific application. In biological systems, it may interact with cellular targets through its formyl and ester functional groups, potentially inhibiting or modulating enzyme activities. The exact molecular targets and pathways involved would require further investigation through experimental studies .
Comparison with Similar Compounds
Similar Compounds
3-Formylphenyl acetate: Similar structure but with an acetate group instead of a furoate group.
3-Formylphenyl benzoate: Similar structure but with a benzoate group instead of a furoate group.
3-Formylphenyl propionate: Similar structure but with a propionate group instead of a furoate group
Uniqueness
3-Formylphenyl 2-furoate is unique due to the presence of the furoate group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where the furoate moiety plays a crucial role in the compound’s reactivity and interactions .
Properties
IUPAC Name |
(3-formylphenyl) furan-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c13-8-9-3-1-4-10(7-9)16-12(14)11-5-2-6-15-11/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAKMEKANPHRLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=CO2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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